molecular formula C15H11F3N2 B14196763 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole CAS No. 860007-80-3

4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole

Cat. No.: B14196763
CAS No.: 860007-80-3
M. Wt: 276.26 g/mol
InChI Key: KRMJWFKYWGFUME-UHFFFAOYSA-N
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Description

4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole typically involves the reaction of 4-methylindazole with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole.

    Trifluoromethyl Compounds: Compounds such as fluoxetine (Prozac) and celecoxib (Celebrex) contain the trifluoromethyl group and exhibit similar chemical properties.

Uniqueness: this compound is unique due to the combination of the indazole core and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

860007-80-3

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

4-methyl-1-[4-(trifluoromethyl)phenyl]indazole

InChI

InChI=1S/C15H11F3N2/c1-10-3-2-4-14-13(10)9-19-20(14)12-7-5-11(6-8-12)15(16,17)18/h2-9H,1H3

InChI Key

KRMJWFKYWGFUME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=CC=C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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